molecular formula C32H23N3O B4778334 (4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine

(4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine

Cat. No. B4778334
M. Wt: 465.5 g/mol
InChI Key: APUJGPDRWOMYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine, also known as BPIQ, is a chemical compound that has been widely studied for its potential applications in scientific research. BPIQ belongs to the class of quinoxaline derivatives, which have been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. In

Mechanism of Action

The mechanism of action of (4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine is not fully understood, but studies suggest that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. (4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine has also been found to induce oxidative stress in cancer cells, leading to their death. Further research is needed to fully elucidate the mechanism of action of (4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine.
Biochemical and physiological effects:
(4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, (4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. (4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine has also been found to have anti-viral effects, particularly against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of (4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine is its broad spectrum of activity against various cancer cell lines. (4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine has also been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of (4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. Further studies are needed to address these limitations and optimize the use of (4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine in laboratory experiments.

Future Directions

Future research on (4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine should focus on elucidating its mechanism of action and identifying its molecular targets. This will help to optimize its use in cancer therapy and other potential applications. Further studies are also needed to address the limitations of (4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine, such as its solubility and potential side effects. In addition, the development of new derivatives of (4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine may lead to the discovery of more potent and selective compounds with enhanced activity against cancer and other diseases.

Scientific Research Applications

(4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its anti-cancer properties. Studies have shown that (4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (4-{[3-(4-biphenylyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for cancer therapy.

properties

IUPAC Name

4-[2-phenyl-3-(4-phenylphenyl)quinoxalin-6-yl]oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23N3O/c33-26-15-17-27(18-16-26)36-28-19-20-29-30(21-28)35-32(31(34-29)24-9-5-2-6-10-24)25-13-11-23(12-14-25)22-7-3-1-4-8-22/h1-21H,33H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUJGPDRWOMYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CC(=C4)OC5=CC=C(C=C5)N)N=C3C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Phenyl-3-(4-phenylphenyl)quinoxalin-6-yl]oxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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